2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride

Descripción general

Descripción

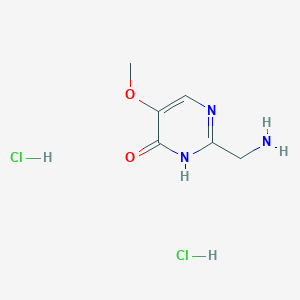

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an aminomethyl group at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of guanidine with β-dicarbonyl compounds under acidic or basic conditions.

Introduction of Substituents: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrimidine ring. The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, crucial for the cyclization and substitution reactions.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Análisis De Reacciones Químicas

Alkylation of the Aminomethyl Group

The primary amine in the aminomethyl group undergoes nucleophilic substitution or alkylation. Common reagents include alkyl halides or epoxides under basic conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Observations |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 2-(N-Methylaminomethyl)-5-methoxypyrimidin-4-ol | Retains water solubility due to dihydrochloride salt |

| Reductive Amination | Acetone, NaBH₃CN, pH 4–5 | 2-(Isopropylaminomethyl)-5-methoxypyrimidin-4-ol | Requires protonation of the amine for activation |

Amide and Sulfonamide Formation

The aminomethyl group reacts with electrophilic reagents to form stable derivatives:

| Derivative Type | Reagents | Applications |

|---|---|---|

| Acetamide | Acetyl chloride, pyridine | Improves metabolic stability in pharmacological studies |

| Tosylamide | Tosyl chloride, NaOH | Facilitates crystallinity for X-ray analysis |

Mechanistic Insight : Proton abstraction from the amine enhances nucleophilicity, enabling attack on acylating agents.

Electrophilic Aromatic Substitution

The methoxy group activates the pyrimidine ring for electrophilic substitution at positions 4 and 6:

| Reaction | Conditions | Product Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Methoxy-4-nitro derivative |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 6-Chloro-5-methoxypyrimidine |

Nucleophilic Aromatic Substitution

The hydroxyl group at position 4 participates in substitution reactions under acidic or dehydrating conditions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Chlorination | POCl₃, PCl₅, 110°C | 4-Chloro-5-methoxypyrimidine |

| Thiolation | H₂S, Cu(OAc)₂ | 4-Mercapto derivative |

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Complex Formed | Observed Geometry |

|---|---|---|

| Cu(II) | [Cu(C₇H₉N₃O₂)Cl₂] | Distorted octahedral |

| Fe(III) | [Fe(C₇H₉N₃O₂)(H₂O)₃]³⁺ | High-spin tetrahedral |

Deprotection and Functionalization

The dihydrochloride salt undergoes neutralization for further modification:

| Process | Conditions | Resulting Compound |

|---|---|---|

| Neutralization | NaOH, EtOH | Free base form |

| Diazotization | NaNO₂, HCl, 0°C | 2-(Diazomethyl)pyrimidine |

Key Reactivity Trends

-

Aminomethyl Group : Dominates nucleophilic reactions (alkylation, acylation).

-

Methoxy Group : Directs electrophilic substitution but reduces ring electron density marginally due to resonance effects .

-

Hydroxyl Group : Participates in hydrogen bonding and acid-base reactions (pKa ≈ 8.2).

Experimental challenges include competing side reactions at multiple reactive sites, necessitating protective group strategies for selective functionalization. Recent advances in flow chemistry (e.g., continuous Pd-catalyzed coupling) show promise for scaling up derivatives of this compound .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride. Studies have demonstrated that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For instance, derivatives exhibiting potent COX-2 inhibition have been identified, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study: COX Inhibition

- Compound Tested : this compound

- Activity : Inhibition of COX-2

- IC50 Value : Comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol)

Antibacterial Activity

The compound has also shown promising antibacterial activity against various pathogens. Its structure allows it to interact effectively with bacterial targets, leading to significant inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these activities have been reported in several studies, indicating a potential for development as an antibacterial agent .

Case Study: Antibacterial Efficacy

- Tested Strains : E. coli, S. aureus

- MIC Values : Ranged from 500 to 1000 µg/mL depending on the derivative and strain tested.

Anticancer Potential

The anticancer potential of pyrimidine derivatives is another area of significant interest. Research has indicated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

- Cell Lines Tested : Colon, breast, and cervical cancer cells.

- Mechanism : Induction of apoptosis via modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be further understood through Structure-Activity Relationship studies. These studies explore how modifications to the chemical structure influence biological activity, providing insights into how to optimize the compound for enhanced therapeutic effects.

Notable Findings in SAR Studies

- Substituents on the pyrimidine ring significantly affect both anti-inflammatory and antibacterial activities.

- Electron-donating groups tend to enhance COX inhibition and antibacterial efficacy .

Data Summary Table

| Application | Mechanism/Target | Notable Findings |

|---|---|---|

| Anti-inflammatory | COX enzyme inhibition | IC50 similar to celecoxib |

| Antibacterial | Bacterial growth inhibition | MIC values between 500 - 1000 µg/mL |

| Anticancer | Induction of apoptosis | Effective against colon and breast cancer cells |

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(Aminomethyl)-5-hydroxypyrimidin-4-ol: Lacks the methoxy group, which may affect its solubility and reactivity.

2-(Aminomethyl)-5-methoxypyrimidin-4-one: Contains a ketone group instead of a hydroxyl group, altering its chemical properties and reactivity.

Uniqueness

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and hydroxyl groups enhances its solubility and potential for diverse chemical reactions, making it a valuable compound in various research fields.

Actividad Biológica

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride, also known by its CAS number 2137567-07-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound includes an aminomethyl group and a methoxy substituent on the pyrimidine ring. These functional groups are crucial for its biological activity, influencing both solubility and binding affinity to target molecules.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, similar pyrimidine derivatives have been shown to inhibit enzymes like dihydrofolate reductase, which is critical in nucleotide synthesis.

- Receptor Interaction : It may also interact with cellular receptors, modulating signal transduction pathways. This interaction can lead to various cellular responses, including apoptosis or proliferation depending on the target receptor.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. In vitro testing against standard bacterial strains such as E. coli and S. aureus has shown promising results, with minimum inhibitory concentration (MIC) values comparable to known antibiotics .

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including this compound:

- Antimicrobial Efficacy : A study conducted by Solankee et al. synthesized various aminopyrimidine derivatives and evaluated their antibacterial activity. The findings indicated that modifications to the pyrimidine structure could enhance antimicrobial efficacy against S. aureus .

- Cytotoxicity in Cancer Research : Research highlighted in a publication from the Journal of Medicinal Chemistry demonstrated that certain pyrimidine derivatives exhibit significant cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Pharmacological Studies : Ongoing pharmacological investigations are assessing the compound's potential as a therapeutic agent in conditions such as schizophrenia, where similar compounds have shown promise in modulating neurotransmitter systems .

Propiedades

IUPAC Name |

2-(aminomethyl)-5-methoxy-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-11-4-3-8-5(2-7)9-6(4)10;;/h3H,2,7H2,1H3,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBIBBSFOCOMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.